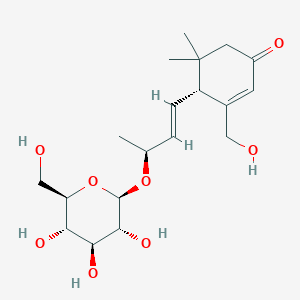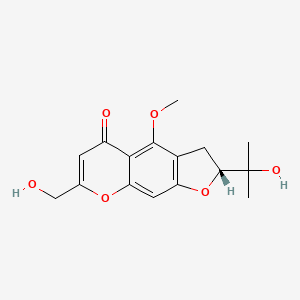
Azide-PEG4-VC-PAB-Doxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-PEG4-VC-PAB-Doxorubicin is a compound that combines a cytotoxic anthracycline antibiotic, Doxorubicin, with a linker, Azide-PEG4-VC-PAB. This compound is primarily used in the preparation of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The Azide group in the compound allows it to undergo click chemistry reactions, making it a versatile reagent in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Azide-PEG4-VC-PAB-Doxorubicin is synthesized by linking Doxorubicin with the Azide-PEG4-VC-PAB linker. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the Azide group reacts with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same click chemistry principles. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
化学反応の分析
Types of Reactions
Azide-PEG4-VC-PAB-Doxorubicin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
CuAAC Reaction: Requires copper catalysts and Alkyne-containing molecules.
SPAAC Reaction: Involves DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are antibody-drug conjugates (ADCs), which are used in targeted cancer therapies .
科学的研究の応用
Azide-PEG4-VC-PAB-Doxorubicin has a wide range of applications in scientific research:
作用機序
Azide-PEG4-VC-PAB-Doxorubicin exerts its effects through the following mechanisms:
類似化合物との比較
Similar Compounds
- Duocarmycins
- Pyrrolobenzodiazepines
- Camptothecins
- Daunorubicins/Doxorubicins
- Auristatins
- Maytansinoids
Uniqueness
Azide-PEG4-VC-PAB-Doxorubicin is unique due to its versatile Azide group, which allows it to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable reagent in the synthesis of ADCs, providing high selectivity and efficiency in targeting cancer cells .
特性
分子式 |
C57H75N9O21 |
|---|---|
分子量 |
1222.3 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1 |
InChIキー |
SRKJKGKXNXYJQK-KMKKCVBPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)


![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

